1-Boc-3-bromo-7-nitroindole

Overview

Description

“1-Boc-3-bromo-7-nitroindole” is a chemical compound with the IUPAC name tert-butyl 3-bromo-7-nitro-1H-indole-1-carboxylate . It has a molecular weight of 341.16 and its molecular formula is C13H13BrN2O4 .

Synthesis Analysis

The synthesis of 3-nitroindoles, which includes “1-Boc-3-bromo-7-nitroindole”, has been achieved under non-acidic and non-metallic conditions . The protocol involves an electrophilic substitution reaction of indole with ammonium tetramethylnitrate . Trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature . This nitrate acts as an electrophilic nitrating agent for a variety of indoles .

Molecular Structure Analysis

The molecular structure of “1-Boc-3-bromo-7-nitroindole” is characterized by a pyrazole fused to a benzene ring . The average mass of the molecule is 341.157 Da and the monoisotopic mass is 340.005859 Da .

Physical And Chemical Properties Analysis

“1-Boc-3-bromo-7-nitroindole” is a solid compound . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Photorelease of Neuroactive Amino Acids : 1-Acyl-7-nitroindolines, a class including 1-Boc-3-bromo-7-nitroindole, are used for the rapid release of carboxylates upon flash photolysis in aqueous solutions. They are particularly effective for the rapid release of neuroactive amino acids like L-glutamate in biological experiments, which can activate neuronal glutamate ion channels (Papageorgiou, Ogden, & Corrie, 2004).

Synthesis of Nitroindoles : The compound plays a role in the synthesis of 2-nitroindoles. The C-2 lithiation of N-Boc-indoles, followed by reaction with dinitrogen tetroxide, yields 2-nitroindoles, which are important intermediates in organic synthesis (Jiang & Gribble, 2002).

Inhibition of Nitric Oxide Synthase : 3-bromo 7-nitro indazole, a related compound, has been shown to inhibit nitric oxide synthase enzyme activity in various tissues, suggesting that similar compounds might have biochemical applications (Bland-Ward & Moore, 1995).

Photorelease Mechanism Studies : 1-Acyl-7-nitroindolines, including 1-Boc-3-bromo-7-nitroindole, have been studied for their mechanisms of photorelease of carboxylic acids in solutions of varying water content. Understanding these mechanisms is crucial for their application in rapid release systems (Morrison, Wan, Corrie, & Papageorgiou, 2002).

DNA Fragment Synthesis : 7-Nitroindole derivatives, such as the ones related to 1-Boc-3-bromo-7-nitroindole, have been used as photochemical precursors for generating specific DNA fragments, demonstrating their utility in molecular biology (Kotera et al., 2000).

Safety and Hazards

The safety information for “1-Boc-3-bromo-7-nitroindole” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

tert-butyl 3-bromo-7-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYXXCHHJCQANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654344 | |

| Record name | tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914349-37-4 | |

| Record name | tert-Butyl 3-bromo-7-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

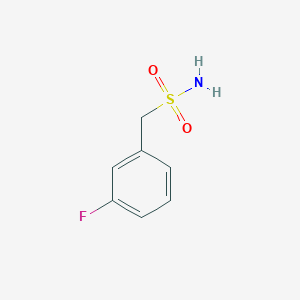

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438309.png)

![1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1438311.png)

![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride](/img/structure/B1438320.png)

![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)

![6-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1438323.png)